Methyl 3-O-benzyl-D-glucopyranoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGLQICHRQGRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 O Benzyl D Glucopyranoside and Its Regioisomers
Strategies for Regioselective Benzylation of Methyl α-D-Glucopyranoside
The regioselective benzylation of methyl α-D-glucopyranoside presents a significant challenge due to the presence of four secondary hydroxyl groups with similar reactivity. The all-equatorial arrangement of the 2,3,4-triol system in D-glucose derivatives makes selective functionalization particularly difficult. nih.gov
Direct Benzylation Protocols and Associated Regioselectivity Challenges
Direct benzylation of methyl α-D-glucopyranoside often leads to a mixture of products, with the regioselectivity being highly dependent on the reaction conditions. The slight differences in the reactivity of the hydroxyl groups at the C-2, C-3, C-4, and C-6 positions make it challenging to target a specific hydroxyl group. tandfonline.com
For instance, direct benzylation with benzyl (B1604629) bromide in the presence of a base like potassium hydroxide (B78521) or sodium hydride typically results in a mixture of partially and fully benzylated products. nih.govtandfonline.com One study reported a solvent-free approach using benzyl bromide with a combination of potassium carbonate and potassium hydroxide as a mild base. This method predominantly yielded methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, demonstrating some regioselectivity but not isolating the 3-O-benzyl isomer directly. tandfonline.comtandfonline.comlookchem.com The reaction selectivity was found to be influenced by the base and temperature. tandfonline.com Another direct method described by Koto and coworkers involved controlled heating with benzyl chloride and sodium hydride, which primarily gave methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, leaving the 3-OH group free. nih.govrsc.org However, this protocol was found to lack high regioselectivity, also producing the 4-OH regioisomer and the per-benzylated derivative. nih.gov
Table 1: Regioselectivity in Direct Benzylation of Methyl α-D-Glucopyranoside
| Benzylating Agent | Base(s) | Predominant Product | Reference(s) |
| Benzyl bromide | K₂CO₃/KOH (1:1) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | tandfonline.comtandfonline.com |
| Benzyl chloride | NaH | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | nih.govrsc.org |
The use of tin-mediated benzylation has also been explored. Dibutyltin dimethoxide can be used as a stannylating agent to form a stannylene acetal (B89532) intermediate, which is then reacted with benzyl bromide. asianpubs.org This approach, however, also yields a mixture of isomers, with the regioselectivity being sensitive to temperature and solvent. asianpubs.org
Multi-step Protection-Deprotection Sequences for Selective Hydroxyl Functionalization
To overcome the challenges of direct benzylation, multi-step sequences involving the use of protecting groups are commonly employed to achieve regioselectivity. These strategies involve protecting all but the desired hydroxyl group, followed by benzylation and subsequent deprotection of the temporary groups.
An alternative strategy involves partial benzylation followed by an acylation-purification-deacylation sequence. For example, a mixture of partially benzylated isomers can be acylated, allowing for easier chromatographic separation of the derivatives. The desired isomer can then be isolated and the acyl group removed to yield the target compound with a free hydroxyl group. nih.gov For instance, a mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (3-OH free) and its 4-OH regioisomer can be treated with benzoyl chloride. The resulting 3-O-benzoylated and 4-O-benzoylated products are more easily separated. Subsequent debenzoylation under Zemplén conditions (sodium methoxide (B1231860) in methanol) affords the pure 3-OH and 4-OH acceptors. nih.gov
Influence of Cyclic Acetals (e.g., Benzylidene) in Directing Regioselectivity
Cyclic acetals are powerful tools for the regioselective protection of diols in carbohydrates. The formation of a 4,6-O-benzylidene acetal from methyl α-D-glucopyranoside is a widely used strategy to protect the C-4 and C-6 hydroxyl groups simultaneously. chegg.comwikipedia.orgsigmaaldrich.comfishersci.com This leaves the hydroxyl groups at C-2 and C-3 available for further functionalization.
With the 4,6-O-benzylidene acetal in place, the remaining two hydroxyl groups at C-2 and C-3 can be benzylated. nih.gov Subsequent regioselective reductive opening of the benzylidene acetal can then be performed to liberate one of the hydroxyl groups. For example, treatment with reagents like BH₃·THF and TMSOTf can lead to the formation of a 6-O-benzyl ether, leaving the C-4 hydroxyl group free. mdpi.com Conversely, different conditions can be used to obtain the 4-O-benzyl ether. This strategy provides a reliable route to selectively benzylated glucose derivatives. nih.gov
Preparation of Methyl 3-O-benzyl-D-glucopyranoside Derivatives
The synthesis of derivatives of this compound is crucial for their application as building blocks in the synthesis of more complex molecules.
Synthesis of this compound with Specific Free Hydroxyl Groups
Starting from a selectively protected precursor, it is possible to synthesize derivatives of this compound with specific hydroxyl groups remaining free for further reactions. For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be benzylated at the C-2 and C-3 positions. nih.gov Subsequent removal of the benzylidene group yields methyl 2,3-di-O-benzyl-α-D-glucopyranoside, which has free hydroxyl groups at C-4 and C-6. nih.gov This diol can then be selectively functionalized. For instance, ethylation of the C-4 and C-6 hydroxyls can be achieved using ethyl iodide and sodium hydride. nih.gov
Another approach involves the regioselective deprotection of a per-benzylated sugar. For example, selective debenzylation at the anomeric position of perbenzylated β-glucose can be achieved using ZnCl₂-Ac₂O-HOAc, providing a route to benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside. researchgate.net
Synthetic Routes to Amino-deoxy Analogues of this compound
The introduction of an amino group in place of a hydroxyl group in the glucose scaffold can lead to compounds with interesting biological properties. The synthesis of amino-deoxy analogues of this compound typically involves the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction.
For example, starting from a precursor with a free hydroxyl group, such as methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (with a free 3-OH), the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate). This is then displaced by an azide ion (e.g., using sodium azide). The resulting azido (B1232118) derivative can be reduced to the corresponding amine, for instance, by catalytic hydrogenation.
In a related context, the synthesis of 2-azido-2-deoxy-D-glucose derivatives has been achieved from D-glucosamine hydrochloride. nih.gov The amino group is converted to an azide, and the hydroxyl groups are then protected. nih.gov This azido-sugar can then be used in glycosylation reactions. The synthesis of more complex amino-deoxy sugars often requires multi-step protection and functionalization strategies. nih.govnih.gov
Preparation of Di- and Tri-Benzylated Methyl Glucopyranoside Analogues
The preparation of di- and tri-benzylated methyl glucopyranoside analogues is a common requirement for the synthesis of various biologically active molecules. These partially benzylated glucosides serve as versatile building blocks, or glycosyl acceptors, in glycosylation reactions.
One established route to Methyl 2,3-di-O-benzyl-α-D-glucopyranoside starts from the readily available methyl 4,6-O-benzylidene-α-D-glucopyranoside. nih.gov The free hydroxyl groups at positions 2 and 3 are then benzylated using benzyl bromide in the presence of a base like solid potassium hydroxide in a suitable solvent such as toluene. nih.gov Following the successful dibenzylation, the 4,6-O-benzylidene acetal is removed to provide the target di-O-benzyl analogue. This method provides a reliable pathway to obtaining Methyl 2,3-di-O-benzyl-α-D-glucopyranoside, a key intermediate for further synthetic transformations. nih.govbiosynth.com
The synthesis of tri-O-benzylated methyl glucopyranoside analogues , such as Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, often involves regioselective benzylation of methyl α-D-glucopyranoside. nih.gov A method described by Koto and co-workers involves the direct benzylation of methyl α-D-glucopyranoside with benzyl chloride and sodium hydride. nih.gov This reaction, however, can lead to a mixture of products, including the desired 3-OH derivative (Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside), its 4-OH regioisomer (Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside), and the fully per-benzylated product. nih.gov To improve the isolation of the desired product, a multi-step sequence involving acylation of the product mixture, chromatographic separation of the acylated derivatives, and subsequent deacylation can be employed. nih.gov This refined approach, although involving more steps, offers more consistent and reproducible results for obtaining the pure 3-OH glycosyl acceptor. nih.gov
An alternative strategy for preparing tri-O-benzyl derivatives involves starting with a different selectively protected glucoside. For instance, Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside can be synthesized from a precursor where the 4-position is selectively protected, followed by benzylation of the remaining free hydroxyls and subsequent deprotection of the 4-position. nih.govsynthose.com
| Target Compound | Starting Material | Key Reagents | Reference |
|---|---|---|---|
| Methyl 2,3-di-O-benzyl-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzyl bromide, Potassium hydroxide | nih.gov |
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Methyl α-D-glucopyranoside | Benzyl chloride, Sodium hydride | nih.gov |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | (Requires a 4-OH protected precursor) | - | nih.govsynthose.com |
Furanose-to-Pyranose Rearrangement Approaches in Selectively Protected Glucose Synthesis
The selective protection of hydroxyl groups in glucose is often complicated by the small differences in their reactivity. ntnu.no A strategic approach to overcome this challenge involves the rearrangement of a furanose ring to a more stable pyranose ring. ntnu.nonih.gov This method allows for the regioselective protection of the 3-OH group. ntnu.no
In solution, glucose exists in a dynamic equilibrium between its acyclic form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. ntnu.nomasterorganicchemistry.com The pyranose form is generally more thermodynamically stable due to reduced ring strain. ntnu.no This equilibrium can be influenced by factors such as solvent, temperature, and the presence of acid catalysts. ntnu.nonih.gov
The furanose-to-pyranose rearrangement strategy typically begins with the formation of a furanoside, which kinetically favors the formation of a five-membered ring. nih.gov Under acidic conditions, this furanoside can then rearrange to the more thermodynamically stable pyranoside. nih.gov This process can be exploited to introduce a protecting group at a specific position that was more accessible in the furanose form. For instance, a common intermediate, allyl 3-O-benzyl-D-glucofuranoside, can be rearranged to the corresponding pyranoside, thereby achieving selective protection at the C-3 position. ntnu.no
It's important to note that the rearrangement can result in a mixture of anomers (α and β) at the anomeric center (C-1). ntnu.no The ratio of these anomers can be influenced by the reaction conditions. ntnu.no While this rearrangement has proven to be a valuable tool, in some cases, such as with allyl β-D-glucopyranoside, the transformation to the furanoside may be incomplete and can lead to the formation of degradation products. acs.org
More recently, a novel pyranoside-into-furanoside (PIF) rearrangement has been discovered under acid-promoted per-O-sulfation conditions. nih.govresearchgate.net This reaction proceeds through the contraction of the pyranose ring to a furanose ring and has been successfully applied in the synthesis of complex oligosaccharides. researchgate.net Computational studies have shown that for most monosaccharides, the per-O-sulfated furanoside form is energetically more stable than the corresponding pyranoside, providing the driving force for this rearrangement. acs.org
| Factor | Influence | Reference |
|---|---|---|
| Ring Strain | Pyranose rings are generally more stable than furanose rings. | ntnu.no |
| Solvent | The polarity and nature of the solvent can affect the equilibrium. | ntnu.no |
| Temperature | Higher temperatures can influence the position of the equilibrium. | ntnu.no |
| Acid Catalysis | Acids promote the interconversion between furanose and pyranose forms. | ntnu.nonih.gov |
| Substituents | The nature and position of protecting groups can impact the equilibrium. | ntnu.no |
Large-Scale Synthesis and Industrial Production Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of selectively protected carbohydrates like this compound presents a unique set of challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical processes, and the ease of purification.
The use of hazardous reagents, such as sodium hydride, and solvents needs to be carefully evaluated and, where possible, replaced with safer and more environmentally friendly alternatives. nih.gov For instance, research into alternative bases for benzylation reactions is an active area. nih.gov Furthermore, the development of continuous flow processes for carbohydrate synthesis is gaining traction as it can offer better control over reaction parameters, improved safety, and potentially higher throughput compared to traditional batch processes. nih.gov
The production of carbohydrate-based compounds through microbial fermentation is another promising avenue for large-scale production. nih.govoup.com Metabolically engineered bacteria can be utilized as "living factories" to produce specific oligosaccharides. oup.com While this approach is well-established for some products like gluconic acid, its application to the synthesis of specifically protected building blocks like benzylated glucosides is still an emerging field. nih.govoup.com Challenges remain in providing the engineered microorganisms with the necessary acceptor substrates and in controlling the enzymatic reactions to achieve the desired regioselectivity. oup.com
Chemical Transformations and Reactivity of Methyl 3 O Benzyl D Glucopyranoside Derivatives
Selective Derivatization of Unprotected Hydroxyl Groups
The differential reactivity of the hydroxyl groups at the C-2, C-4, and C-6 positions of methyl 3-O-benzyl-D-glucopyranoside and its derivatives allows for their selective modification. This selectivity is influenced by factors such as steric hindrance and the electronic properties of the existing protecting groups. The primary hydroxyl at C-6 is generally the most reactive towards many reagents due to its lower steric hindrance compared to the secondary hydroxyls at C-2 and C-4.
The selective oxidation of primary alcohols in the presence of secondary alcohols is a valuable transformation in carbohydrate chemistry. The 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical, in conjunction with a co-oxidant like (diacetoxyiodo)benzene (B116549) (BAIB), provides a mild and highly selective method for the oxidation of the primary hydroxyl group at C-6 to a carboxylic acid. mdpi.comwindows.net This selectivity is primarily driven by the lower steric hindrance of the C-6 hydroxyl group. rsc.org
For instance, the oxidation of ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside, a derivative with a free C-6 hydroxyl, using TEMPO/BAIB in a biphasic system of dichloromethane (B109758) and water, proceeds efficiently to yield the corresponding uronic acid. mdpi.com The reaction is typically carried out at 0 °C and then warmed to room temperature. mdpi.com The use of TEMPO is catalytic, while BAIB acts as the stoichiometric oxidant. mdpi.comatlanchimpharma.com This method is scalable and avoids the use of harsh or heavy metal-based oxidizing agents. mdpi.com
The pH of the reaction medium can influence the rate of TEMPO-mediated oxidations. windows.net While the TEMPO/BAIB system is effective, other co-oxidants like sodium hypochlorite (B82951) (NaOCl) can also be used, although care must be taken to control the pH to prevent side reactions like decarboxylation. windows.net The choice of solvent can also be critical, with biphasic systems often employed to facilitate the reaction and work-up. windows.netatlanchimpharma.com
Interactive Data Table: TEMPO/BAIB Oxidation of a Glucopyranoside Derivative
| Starting Material | Reagents | Solvent System | Product | Yield | Reference |
| Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside | TEMPO, BAIB | DCM:H₂O (2:1 v/v) | Methyl (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate | 65% | mdpi.com |
| Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside | TEMPO, BAIB | DCM:H₂O (2:1 v/v) | Benzyl (B1604629) (Ethyl 3,4-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside)uronate | 58% | mdpi.com |
The unprotected hydroxyl groups of this compound derivatives can be readily esterified or etherified. The primary hydroxyl at C-6 is typically the most reactive site for these reactions due to its greater accessibility. researchgate.netcore.ac.uk
Esterification can be achieved using various methods, including the use of acyl chlorides in the presence of a base like triethylamine, or through coupling reactions with carboxylic acids using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For example, methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside can be esterified at the C-6 position with various carboxylic acids, including benzoic acid and phenylacetic acid. researchgate.netcore.ac.ukuminho.pt
Etherification, particularly benzylation, is a common strategy to protect hydroxyl groups. The direct benzylation of methyl α-D-glucopyranoside with benzyl chloride and sodium hydride can lead to a mixture of products, including the desired methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (with a free 3-OH) and the per-benzylated derivative. nih.gov This highlights the challenges in achieving high regioselectivity in one-pot reactions. A multi-step approach involving acylation, purification, and deacylation can provide better control and consistent results for obtaining specific partially benzylated derivatives. nih.gov
Interactive Data Table: Esterification of a Glucopyranoside Derivative
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl 2,3,4-tri-O-benzyl-α-D-methylglucoside | Benzoic acid, DCC, DMAP | Methyl 6-O-benzoyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside | Fair | researchgate.net |
| Methyl 2,3,4-tri-O-benzyl-α-D-methylglucoside | Phenylacetic acid, DCC, DMAP | Methyl 6-O-phenylacetyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside | Fair | researchgate.net |
Halogenation of the anomeric carbon is a key step in the synthesis of glycosyl donors for glycosylation reactions. While direct halogenation of this compound at the anomeric position is not typical, derivatives with a free anomeric hydroxyl group can be converted to glycosyl halides. For instance, per-O-acylated or per-O-benzylated glucopyranoses can be treated with reagents like hydrogen bromide in acetic acid to afford the corresponding glycosyl bromides. nih.gov
The stereochemistry at the anomeric center can influence the outcome of these reactions. The anomeric effect often favors the formation of the α-anomer in thermodynamically controlled reactions. nih.gov Milder halogenation methods have been developed using reagents such as bismuth(III) bromide-trimethylsilyl bromide (BiBr₃-Me₃SiBr) or photochemically induced bromination. nih.gov
Anomeric manipulations also include the formation of other types of glycosyl donors, such as trichloroacetimidates. The reaction of 2,3,4,6-tetra-O-benzyl-D-glucose with trichloroacetonitrile (B146778) in the presence of a base initially yields the β-trichloroacetimidate, which can then anomerize to the more thermodynamically stable α-anomer. nih.gov
Selective halogenation of the primary hydroxyl group at C-6 can also be achieved. For example, treatment of methyl α-D-glucopyranoside with diethylaminosulfur trifluoride (DAST) can lead to selective fluorination, with the regioselectivity being dependent on the anomeric configuration. rsc.org
Regioselective Ring Opening of Cyclic Acetals and Other Protecting Groups
Cyclic acetals, such as benzylidene acetals, are commonly used to protect the C-4 and C-6 hydroxyl groups of glucopyranosides. The regioselective reductive opening of these acetals provides a powerful method for introducing a protecting group at either the C-4 or C-6 position, leaving the other hydroxyl free for further modification. acs.orgnih.govacs.org
The outcome of the ring-opening reaction is highly dependent on the reagents and reaction conditions employed. For instance, the reductive opening of 4,6-O-benzylidene acetals can be directed to yield either the 4-O-benzyl ether or the 6-O-benzyl ether. researchgate.net
Formation of 4-O-benzyl ethers : Reagent systems like lithium aluminum hydride-aluminum chloride (LiAlH₄-AlCl₃) or borane-tetrahydrofuran (B86392) complex-trimethylsilyl trifluoromethanesulfonate (B1224126) (BH₃·THF-TMSOTf) tend to cleave the acetal (B89532) ring to produce the 4-O-benzyl ether with a free hydroxyl at C-6. acs.orgnih.gov
Formation of 6-O-benzyl ethers : Conversely, combinations such as sodium cyanoborohydride-hydrochloric acid (NaCNBH₃-HCl) or triethylsilane-boron trifluoride etherate (Et₃SiH-BF₃·Et₂O) are effective in yielding the 6-O-benzyl ether with a free C-4 hydroxyl. acs.orgnih.gov
The presence of substituents on the aromatic ring of the benzylidene acetal can also influence the reactivity and regioselectivity of the ring-opening reaction. acs.org The choice of solvent can also play a significant role in determining the product ratio. researchgate.net
Interactive Data Table: Regioselective Ring Opening of 4,6-O-Halobenzylidene Acetals
| Reagent Combination | Major Product | Reference |
| LiAlH₄–AlCl₃ | 4-O-halobenzyl ether/6-OH | acs.orgnih.gov |
| BH₃·THF–TMSOTf | 4-O-halobenzyl ether/6-OH | acs.orgnih.gov |
| NaCNBH₃–HCl | 6-O-halobenzyl ether/4-OH | acs.orgnih.gov |
| Et₃SiH-BF₃·Et₂O | 6-O-halobenzyl ether/4-OH | acs.orgnih.gov |
Anomeric Interconversion and Equilibration Studies of Benzylated Glucopyranosides
In solution, D-glucose and its derivatives exist as an equilibrium mixture of the α and β anomers, along with a small amount of the open-chain aldehyde form. researchgate.netlibretexts.orglibretexts.org This process of interconversion is known as mutarotation. libretexts.orglibretexts.org For D-glucose in an aqueous solution at equilibrium, the mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose. libretexts.orglibretexts.org The β-anomer is generally more stable and therefore more abundant, which is attributed to all bulky substituents being in equatorial positions in its most stable chair conformation. libretexts.org
The anomeric composition can be influenced by the solvent and the nature of the substituents on the sugar ring. In the context of benzylated glucopyranosides, the equilibrium between anomers is a critical consideration, especially in glycosylation reactions where the stereochemical outcome is paramount.
The synthesis of glycosyl donors often involves reactions at the anomeric center, and the conditions used can affect the anomeric ratio of the product. For example, the preparation of glycosyl trichloroacetimidates from 2,3,4,6-tetra-O-benzyl-D-glucose can be controlled to yield either the α or β anomer. The initially formed kinetic product, the β-imidate, can be isomerized to the thermodynamically more stable α-imidate under basic conditions, a phenomenon driven by the anomeric effect. nih.gov
Similarly, in the esterification of D-glucopyranose with gallic acid, the anomeric selectivity can be controlled by carefully choosing the reaction conditions to minimize mutarotation. nih.gov This allows for the selective synthesis of either the α- or β-galloyl esters. nih.gov
Catalytic Cleavage of Benzyl Ethers and Other Protecting Groups
Benzyl ethers are widely used as protecting groups in carbohydrate synthesis due to their stability under a variety of reaction conditions. However, their removal, or debenzylation, is a crucial step in the final stages of a synthesis. organic-chemistry.org
Catalytic hydrogenolysis is a common method for cleaving benzyl ethers, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This method is generally efficient but can be problematic in the presence of other functional groups that are sensitive to reduction, such as alkenes or alkynes. koreascience.kr
Alternative methods for benzyl ether cleavage have been developed to address these limitations. These include the use of strong Lewis acids, although this approach is limited to substrates that can tolerate acidic conditions. organic-chemistry.orgorganic-chemistry.org Oxidative cleavage offers another route, where the benzyl ether is oxidized to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, are more susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov
A mild and selective method for the cleavage of benzyl ethers involves the use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent can efficiently debenzylate substrates while leaving other protecting groups, such as silyl (B83357) ethers and esters, intact. organic-chemistry.org More recently, microwave-assisted cleavage of benzyl ethers in the presence of catalysts like zirconium phosphate (B84403) (ZrP) and Pd/C has been explored. rsc.org
Interactive Data Table: Methods for Benzyl Ether Cleavage
| Method | Reagents | Key Features | Reference |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Common, efficient, but not compatible with reducible functional groups. | koreascience.kr |
| Lewis Acid Cleavage | Strong Lewis acids (e.g., BCl₃·SMe₂) | Can be highly selective, mild conditions possible. organic-chemistry.org | organic-chemistry.org |
| Oxidative Cleavage | Oxidants (e.g., DDQ for PMB ethers) | Selective for electron-rich benzyl ethers. nih.gov | nih.gov |
| Microwave-Assisted Cleavage | ZrP, Pd/C | Can accelerate the reaction. rsc.org | rsc.org |
Applications of Methyl 3 O Benzyl D Glucopyranoside Derivatives in Complex Glycan Synthesis
Role as Glycosyl Acceptors in Oligosaccharide Assembly
The primary role of methyl 3-O-benzyl-D-glucopyranoside derivatives in oligosaccharide synthesis is as glycosyl acceptors. The free hydroxyl groups at positions C2, C4, and C6 serve as nucleophiles that can attack an activated glycosyl donor, forming a new glycosidic bond. The presence of the benzyl (B1604629) ether at C3 provides steric hindrance and electronic effects that can be exploited to achieve desired regioselectivity and stereoselectivity in these coupling reactions.
The stereochemical outcome of a glycosylation reaction is of paramount importance, as the biological activity of a glycan is intrinsically linked to the specific arrangement of its glycosidic linkages. The use of benzylated acceptors like this compound plays a crucial role in directing the stereoselectivity of these reactions.
Protecting groups on both the glycosyl donor and acceptor are known to control regio-, stereo-, and chemoselectivity in glycosylation. nih.gov The benzyl protecting group, in particular, is widely used due to its stability under a variety of reaction conditions. nih.gov The electron-donating nature of benzyl ethers can stabilize electron-deficient transition states, thereby accelerating glycosylation reactions. rsc.org
Strategies to achieve high 1,2-cis selectivity in glycosylation often involve the use of specific protecting groups. For instance, substituting the benzyl groups of glucosyl imidate donors with trifluoromethyl groups has been shown to significantly increase 1,2-cis-selectivity. acs.org This approach has proven effective even with reactive alcohol acceptors. acs.org Another strategy involves the use of 4,6-O-benzylidene protected building blocks, where the stereoselectivity is thought to be driven by a covalent intermediate that reacts via an SN2 mechanism. researchgate.net
The table below summarizes various strategies and their outcomes in stereoselective glycosylation.
| Glycosyl Donor/Acceptor System | Promoter/Conditions | Key Feature | Stereochemical Outcome |
| Trifluoromethyl-substituted benzyl glucosyl imidate donors | TMS-I, triphenylphosphine (B44618) oxide | Electron-withdrawing protecting groups | High 1,2-cis-selectivity acs.org |
| 4,6-O-benzylidene protected donors | Pre-activation protocols | Formation of a covalent intermediate | High β-selectivity (1,2-trans) nih.gov |
| Per-O-benzylated glycosyl chlorides | (R,R)-thiourea catalyst | H-bond activation | Excellent 1,2-trans selectivity nih.gov |
| 2-diphenylphosphinoyl-acetyl (DPPA) group | Catalytic, H-bond mediated | Stereodirecting participating group | High stereoselectivity researchgate.net |
The mechanism of glycosylation is complex and can proceed through a continuum between an SN1-type mechanism, involving a discrete oxocarbenium ion intermediate, and an SN2-type mechanism with a concerted displacement. researchgate.net The nature of the protecting groups on the glycosyl acceptor, such as the benzyl group on this compound, significantly influences which pathway is favored.
The electron-donating benzyl group at the C3 position of the glucopyranoside acceptor can enhance the nucleophilicity of the neighboring hydroxyl groups, particularly at the C2 and C4 positions. mdpi.com This increased nucleophilicity can favor an SN2-like pathway, leading to a higher degree of stereocontrol.
Conversely, the steric bulk of the benzyl group can also play a role in directing the approach of the incoming glycosyl donor. In some cases, this steric hindrance can lead to the preferential formation of one anomer over the other. The interplay between these electronic and steric effects is a key factor in determining the stereochemical outcome of the glycosylation.
Recent studies using cryogenic infrared ion spectroscopy have provided deeper insights into the structure of glycosyl cations, including those with 4,6-O-benzylidene groups, furthering the understanding of the intermediates involved in these reactions. researchgate.net
This compound and its derivatives have been successfully employed in the synthesis of a wide range of oligosaccharides and glycoconjugates. The ability to selectively deprotect the remaining hydroxyl groups after an initial glycosylation step allows for the iterative addition of further monosaccharide units, leading to the construction of complex, branched structures.
For example, these benzylated acceptors are valuable in the synthesis of fragments of larger, biologically important glycans. They have been used as key building blocks in the assembly of oligosaccharides that are part of bacterial cell walls, as well as those found on the surface of mammalian cells.
Furthermore, the synthesis of glycoconjugates, where a carbohydrate moiety is attached to a non-carbohydrate scaffold such as a peptide or a lipid, often relies on versatile building blocks like this compound. These conjugates are essential for studying a variety of biological processes, including cell-cell recognition and immune responses.
Utility in the Synthesis of Biologically Relevant Carbohydrate Structures
The application of this compound derivatives extends to the synthesis of specific classes of biologically important carbohydrates, including glycosaminoglycans and glycosylated pharmaceuticals.
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix. nih.gov They are involved in a multitude of biological processes, including cell signaling, cell growth, and anticoagulation. nih.gov The synthesis of structurally defined GAG oligosaccharides is crucial for understanding their structure-activity relationships.
This compound derivatives serve as important precursors in the chemical synthesis of GAGs. nih.gov For instance, they can be transformed into glucuronic acid donors or acceptors, which are key components of GAGs like hyaluronic acid, chondroitin (B13769445) sulfate, and heparin. nih.govmdpi.com The synthesis of these complex molecules often involves a multi-step process where the strategic use of protecting groups, including benzyl ethers, is essential for achieving the desired outcome. mdpi.com
The synthesis of uronic acid-containing oligosaccharides, which are also components of many GAGs, can be facilitated by using benzylated glucopyranoside building blocks. mdpi.com The selective oxidation of the primary hydroxyl group at C6 to a carboxylic acid, followed by glycosylation, is a common strategy. The presence of the benzyl group at C3 helps to protect the rest of the molecule during these chemical transformations.
Many therapeutic agents are glycosylated to improve their pharmacokinetic and pharmacodynamic properties. The carbohydrate portion of these drugs can influence their solubility, stability, and targeting to specific tissues or cells.
This compound derivatives are valuable intermediates in the development of such glycosylated pharmaceuticals. nih.gov They provide a versatile scaffold onto which various aglycones (the non-carbohydrate part of the molecule) can be attached. The ability to manipulate the protecting groups on the glucose unit allows for the synthesis of a diverse range of glycoconjugates with potential therapeutic applications.
For example, the synthesis of glycosylated anticancer agents, antibiotics, and anti-inflammatory drugs often involves the use of partially benzylated monosaccharide building blocks. These intermediates allow for the precise control of the glycosylation step, ensuring the formation of the desired stereoisomer with high purity.
Synthesis of C-Glycosides and Nucleoside Analogues
The structural rigidity and defined stereochemistry of carbohydrates make them valuable chiral scaffolds. This compound, with its specific protection pattern, serves as a versatile starting material for the synthesis of C-glycosides and nucleoside analogues. These classes of compounds are of significant interest due to their enhanced stability and potential as therapeutic agents. Unlike O-glycosides, C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are resistant to enzymatic hydrolysis, making them attractive isosteres of natural glycans.
The synthesis of C-glycosides from this compound first requires the protection of the remaining free hydroxyl groups at positions C-2, C-4, and C-6. Subsequently, the anomeric methyl group is replaced with a suitable leaving group, such as a halide, to create a glycosyl donor. This donor can then react with various carbon nucleophiles, including organometallics, enolates, or electron-rich aromatic and heterocyclic compounds, under Lewis acid or transition-metal catalysis to form the desired C-C bond at the anomeric center.
A key intermediate in many C-glycoside syntheses is the C-glycopyranosyl aldehyde. rsc.org For instance, a protected glucopyranose can be converted to a 1-C-[bis(methylthio)methyl] derivative, which, after reduction of the anomeric center and subsequent hydrolysis of the dithioacetal, yields the target aldehyde. rsc.org This aldehyde is a versatile synthon that can be elaborated into a wide array of complex C-glycoconjugates.
Similarly, for the synthesis of nucleoside analogues, a protected glycosyl donor derived from this compound can be coupled with a heterocyclic nucleobase. This N-glycosylation reaction is a cornerstone in the synthesis of modified nucleosides, which are a critical class of antiviral and anticancer drugs. The presence of the 3-O-benzyl group can influence the stereochemical outcome of the glycosylation reaction and is a stable protecting group that can be removed in the final stages of the synthesis.
Table 1: Representative C-Glycosides and Nucleoside Analogues Derivable from this compound
| Compound Class | Example Structure/Precursor | Synthetic Strategy | Potential Application |
| C-Aryl Glycoside | 1-C-phenyl-3-O-benzyl-D-glucopyranose derivative | Reaction of a glycosyl donor with a phenyl organometallic reagent. | Glycomimetic, biological probe |
| C-Alkenyl Glycoside | 1-C-allyl-3-O-benzyl-D-glucopyranose derivative | Reaction with an allyl organometallic reagent. | Intermediate for further functionalization |
| C-Glycosyl Heterocycle | Thiophene-C-glycoside | Cyclization reactions starting from a C-glycosyl aldehyde. | Precursor for fused heterocyclic nucleoside analogues |
| Nucleoside Analogue | 3'-O-benzyl-thymidine analogue | Glycosylation of a protected glucosyl donor with silylated thymine. | Antiviral or anticancer agent |
Development of Carbohydrate-Based Organocatalysts and Model Substrates
The inherent chirality of sugars makes them excellent starting materials for the development of chiral ligands and organocatalysts for asymmetric synthesis. mdpi.com this compound provides a rigid scaffold where the remaining hydroxyl groups at C-2, C-4, and C-6 can be selectively functionalized to introduce catalytically active moieties.
For example, the free hydroxyl groups can be converted into amino alcohols, diols, or phosphine-containing groups, which are known to be effective ligands in a variety of metal-catalyzed reactions or as functional groups in metal-free organocatalysis. mdpi.com The synthesis of these ligands often involves straightforward chemical transformations such as reductive amination, etherification, or esterification. The 3-O-benzyl group serves to block one of the hydroxyl groups, thereby directing the regioselective introduction of the catalytic groups and influencing the chiral environment of the resulting catalyst. These carbohydrate-derived catalysts have been successfully employed in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating high conversion rates and enantioselectivities. mdpi.com
In addition to their role in catalysis, specifically modified monosaccharides like this compound can serve as valuable model substrates for studying the mechanism and specificity of glycosidases and glycosyltransferases. Enzymes involved in carbohydrate metabolism often have strict substrate requirements. The presence of a bulky benzyl group at the C-3 position can act as a steric block, preventing the enzyme from binding or processing the sugar. By using this modified glucose derivative as a competitive inhibitor or a non-hydrolyzable analogue, researchers can gain insights into the active site architecture and binding interactions of these important enzymes. This knowledge is crucial for the design of specific enzyme inhibitors, which have numerous therapeutic applications.
Table 2: Potential Organocatalysts and Model Substrates from this compound
| Derivative Type | Functionalization | Target Reaction/Enzyme | Purpose |
| Chiral Diol Ligand | Protection of C-6, leaving C-2 and C-4 as a diol | Asymmetric addition reactions | Enantioselective synthesis |
| β-Amino Alcohol Ligand | Conversion of the C-2 hydroxyl to an amino group | Asymmetric alkylation | Chiral amine synthesis |
| Bifunctional Catalyst | Introduction of an acidic and a basic moiety at C-2 and C-4 | Michael additions | Asymmetric C-C bond formation |
| Glycosidase Model Substrate | The parent compound itself | β-Glucosidases requiring a free 3-OH group | Study of enzyme inhibition and binding |
Analytical and Spectroscopic Characterization Methodologies for Benzylated Glucopyranosides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules, offering precise insights into the chemical environment of individual atoms. For benzylated glucopyranosides, NMR is crucial for confirming the position of the benzyl (B1604629) and methyl groups on the glucopyranoside ring. rsc.org
Proton NMR (¹H NMR)
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of Methyl 3-O-benzyl-D-glucopyranoside, distinct signals are observed for the protons of the glucopyranoside ring, the methyl group, and the benzyl group.
Key diagnostic signals include the anomeric proton (H-1), which typically appears as a doublet, and the protons of the benzyl group's aromatic ring and methylene (B1212753) bridge. The chemical shifts and coupling constants (J-values) of the ring protons are instrumental in determining their relative stereochemistry. For instance, the coupling constant between H-1 and H-2 can differentiate between α and β anomers. rsc.org
Table 1: Representative ¹H NMR Data for a Benzylated Glucopyranoside Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.76-6.92 | m | |
| H-3 | 5.82 | dd | J3-2 = J3-4 = 9.7 |
| H-4 | 5.27 | dd | J4-3 = J4-5 = 9.7 |
| H-1 | 5.02 | d | J1-2 = 3.6 |
| H-2 | 4.51 | dd | J2-1 = 3.6, J2-3 = 10 |
| H-5 | 4.20-4.17 | m | |
| H-6a | 4.19-4.14 | m | |
| H-6b | 4.05 | dd | J6b-6a = 11.5, J6b-5 = 5.9 |
| OMe | 3.46 | s |
Note: Data is for a representative compound, Methyl 3-O-Benzyl-4,6-O-benzylidene-2-O-(4-toluenesulfonyl)-α-D-glucopyranoside, and may vary for this compound. rsc.org
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its electronic environment.
The anomeric carbon (C-1) signal is typically found in the downfield region (around 100 ppm). The carbons of the benzyl group's aromatic ring appear in the range of 127-138 ppm, while the benzylic methylene carbon and the methyl group carbon have characteristic chemical shifts. rsc.orgnih.gov
Table 2: Representative ¹³C NMR Data for a Benzylated Glucopyranoside Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Cq Ar | 137.0 |
| CH Ar | 129.3, 128.3, 126.3 |
| CH benzyl | 101.9 |
| C-1 | 99.8 |
| C-4 | 80.9 |
| C-2 | 72.8 |
| C-3 | 71.7 |
| CH2 | 68.9 |
| C-5 | 62.3 |
| OMe | 55.6 |
Note: Data is for a representative compound, Methyl 4,6-O-benzylidene-α-D-glucopyranoside, and may vary for this compound. rsc.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules. mdpi.comscience.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to trace the connectivity of the protons within the glucopyranoside ring. mdpi.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, facilitating the assignment of the carbon skeleton. mdpi.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying the points of substitution, such as the location of the benzyl and methyl groups, by observing correlations between the protons of these groups and the carbons of the glucopyranoside ring. mdpi.comsdsu.edu
Phosphorus NMR (³¹P-NMR) for Phosphorylated Derivatives
For phosphorylated derivatives of this compound, Phosphorus-31 NMR (³¹P NMR) is an essential analytical tool. This technique is highly specific to the phosphorus nucleus and provides information about the chemical environment of the phosphate (B84403) group. The chemical shift in a ³¹P NMR spectrum can indicate the oxidation state of the phosphorus and the nature of the atoms bonded to it. rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition. mdpi.comsemanticscholar.org
In the mass spectrum of this compound, the molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed, confirming the molecular weight. Fragmentation patterns observed in the MS/MS spectrum can provide structural information. For instance, the loss of the benzyl group or the methoxy (B1213986) group can lead to characteristic fragment ions, helping to confirm the structure. semanticscholar.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. nih.govmdpi.com
Key vibrational frequencies include:
A broad O-H stretching band around 3400 cm⁻¹, indicating the presence of hydroxyl groups.
C-H stretching bands for the aromatic benzyl group and the aliphatic glucopyranoside ring.
C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹), characteristic of the ether linkages and alcohol groups.
Aromatic C=C stretching bands from the benzyl group. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For complex organic molecules like benzylated glucopyranosides, this method is invaluable for the unambiguous determination of their stereochemistry and conformation in the solid state. The resulting crystal structure confirms the molecular connectivity, the configuration of stereocenters, and reveals details about intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing.
While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds provides significant insight into the structural features that can be expected. For instance, the crystal structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)-glucopyranoside has been determined. diva-portal.org In this structure, the glucopyranose ring adopts a standard ⁴C₁ chair conformation. diva-portal.org This is the most stable conformation for D-glucose and its derivatives.
The data obtained from an X-ray crystallographic analysis is typically presented in a detailed table of crystallographic parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₅DO₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 14.548(2) |
| b (Å) | 24.252(7) |
| c (Å) | 4.938(1) |
| Volume (ų) | 1741.9(6) |
| Z (molecules/unit cell) | 4 |
| Final R-value | 0.062 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental tools for the purification and analysis of synthetic carbohydrate derivatives. Given that the benzylation of glucopyranosides can often lead to a mixture of regioisomers, incomplete reaction, or byproducts, assessing the purity of the target compound, this compound, is critical. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For benzylated glucopyranosides, Reversed-Phase HPLC (RP-HPLC) is particularly suitable. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. google.comjpionline.org
The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with greater hydrophobicity, such as more highly benzylated species, will have longer retention times. This allows for the effective separation of this compound from starting materials (e.g., Methyl α-D-glucopyranoside), byproducts (e.g., dibenzyl ether), and other regioisomers that may have slightly different polarities. nih.gov The use of a UV detector is ideal, as the benzyl group contains a chromophore that absorbs UV light, typically around 254-260 nm. jpionline.orgresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. google.comjpionline.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) jocpr.com |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol jpionline.org |
| Elution Mode | Gradient (e.g., 40% to 95% B over 20 minutes) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C jocpr.com |
| Detection | UV at 254 nm jpionline.org |
| Injection Volume | 20 µL jocpr.com |
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring reaction progress, identifying compounds, and determining the purity of a sample. chemistryhall.com For benzylated glucopyranosides, TLC is typically performed on silica (B1680970) gel plates, which serve as the polar stationary phase. researchgate.net The mobile phase, or eluent, is a mixture of organic solvents, often a combination of a less polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). nih.gov
Compounds are separated based on their relative affinities for the stationary and mobile phases. More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower retardation factor (Rƒ) value. researchgate.net Conversely, less polar compounds have higher Rƒ values. For this compound, the presence of three free hydroxyl groups makes it significantly more polar than fully benzylated or di-benzylated analogues. Visualization of the spots can be achieved by charring with a phosphomolybdic acid solution or exposure to iodine vapor, which reacts with the benzyl groups. cdnsciencepub.comrsc.org
| Compound Type | Solvent System (v/v) | Typical Rƒ Value | Reference |
|---|---|---|---|
| Mono-benzylated glucoside | Ethyl Acetate / Hexane (3:7) | ~0.45 | nih.gov |
| Di-benzylated glucoside | Ethyl Acetate / Dichloromethane (B109758) (gradient) | Varies | nih.gov |
| Tetra-benzylated glucoside | Ethyl Acetate / Toluene (gradient) | Varies | nih.gov |
| Flavonoid Glycosides | Acetic acid / Methanol / Water (5:36:59) | 0.44 - 0.84 | nih.gov |
Ultraviolet Absorption Spectroscopy for Quantification of Benzyl Groups
Ultraviolet (UV) spectroscopy is a quantitative analytical technique that measures the absorption of UV light by a substance. The benzyl group possesses a phenyl ring, which is a strong chromophore that absorbs UV radiation in the range of 240-270 nm. This property can be exploited to determine the concentration of benzylated compounds in solution and to estimate the number of benzyl groups per molecule. cdnsciencepub.com
The primary absorption maxima for the benzyl group typically occur around 252, 258, and 264 nm, which correspond to the π → π* electronic transitions of the benzene (B151609) ring. cdnsciencepub.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound of known concentration, a molar extinction coefficient (ε) can be determined.
This technique is particularly useful for confirming the degree of benzylation. For a series of related compounds, the molar absorptivity is expected to be an additive property of the number of benzyl groups present. For example, a tetra-O-benzyl glucoside would be expected to have a molar absorptivity approximately four times that of a mono-O-benzyl glucoside. A study on various crystalline O-benzyl derivatives of carbohydrates found a consistent molar absorptivity value (ε) per benzyl group of approximately 186 at 258.5 nm in ethanol. cdnsciencepub.com This provides a straightforward method for quantifying the benzyl content of a purified sample. jocpr.comcdnsciencepub.com
| Parameter | Value |
|---|---|
| Solvent | Ethanol or Cyclohexane |
| Absorption Maximum (λmax) | ~258.5 nm |
| Molar Absorptivity (ε) per Benzyl Group | ~186 L mol⁻¹ cm⁻¹ |
| Secondary Maxima | ~252 nm, ~264 nm |
Computational and Theoretical Investigations of Methyl 3 O Benzyl D Glucopyranoside Systems
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of Methyl 3-O-benzyl-D-glucopyranoside are fundamental to its chemical behavior. Like its parent, D-glucose, the pyranose ring of this compound predominantly adopts a chair conformation.
Key Research Findings:
Pyranose Ring Conformation: The most stable conformation for the glucopyranoside ring is the ⁴C₁ chair, where the substituents at C1 (methoxy group), C2 (hydroxyl), C3 (benzyloxy), C4 (hydroxyl), and C5 (hydroxymethyl group) are in equatorial or axial positions. researchgate.net For D-glucopyranosides, a conformation with the maximum number of bulky substituents in equatorial positions is generally favored to minimize steric strain. In the case of this compound, the C1-methoxy, C2-hydroxyl, C3-benzyloxy, and C4-hydroxyl groups are all expected to preferentially occupy equatorial positions in the dominant ⁴C₁ chair conformation.
Exocyclic Torsion Angles: The orientation of the exocyclic groups, specifically the C-6 hydroxymethyl group and the C-3 O-benzyl group, is critical. The hydroxymethyl group (C6-O6) typically exists in one of three staggered conformations: gauche-gauche (gg), gauche-trans (gt), or trans-gauche (tg), referring to the O5-C5-C6-O6 and C4-C5-C6-O6 dihedral angles. Experimental and theoretical studies on glucopyranosides show a preference for the gauche conformations, a phenomenon known as the gauche effect. researchgate.net
Benzyl (B1604629) Group Orientation: The bulky benzyl group at the C-3 position introduces additional conformational variables. The orientation of the benzyl group relative to the pyranose ring is defined by the torsion angles around the C3-O3 and O3-CH₂ bonds. Molecular modeling studies aim to identify the lowest energy rotamers of this group, which are determined by a balance of steric hindrance and potential non-covalent interactions with other parts of the molecule.
Interactive Data Table: Predicted Conformational Parameters for this compound
| Parameter | Predicted Value/Conformation | Primary Influencing Factor |
|---|---|---|
| Pyranose Ring | ⁴C₁ Chair | Minimization of Steric Strain |
| C1-OMe Orientation | Equatorial | Anomeric Effect/Sterics |
| C3-OBn Orientation | Equatorial | Steric Hindrance |
| C6-CH₂OH Rotamer | gauche-gauche (gg) or gauche-trans (gt) | Gauche Effect, Hydrogen Bonding |
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.
Key Research Findings:
Electron Distribution and Molecular Orbitals: DFT calculations, often using functionals like B3LYP, can map the electron density distribution and visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scirp.org For this compound, the HOMO is typically localized on the oxygen atoms and the aromatic benzyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO is generally distributed over the pyranose ring and the benzyl group, highlighting regions susceptible to nucleophilic attack.
Reactivity Descriptors: From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, chemical hardness, and the Fukui function. These descriptors help predict the relative reactivity of different sites within the molecule. For instance, the oxygen atoms of the hydroxyl groups are predicted to be the primary sites for reactions like acylation or alkylation.
Energetics of Conformations: DFT is used to calculate the relative energies of different conformers (e.g., chair vs. boat, or different rotamers of the benzyl group) with high accuracy. nih.gov These calculations can confirm the stability of the ⁴C₁ chair and quantify the energy barriers for conformational changes, which is crucial for understanding the molecule's dynamic behavior in solution. nih.gov
Interactive Data Table: Representative DFT-Calculated Properties
| Property | Typical Computational Result | Significance |
|---|---|---|
| HOMO Energy | Negative Value (e.g., -6.5 eV) | Indicates electron-donating ability |
| LUMO Energy | Near-zero or slightly positive value (e.g., -0.5 eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~6.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | Calculated value (e.g., 2-4 Debye) | Influences solubility and intermolecular interactions |
Prediction of Stereoelectronic and Steric Effects in Benzylated Carbohydrates
The introduction of a benzyl group at the C3 position significantly influences the molecule's properties through a combination of stereoelectronic and steric effects. These effects are critical for predicting and explaining the regioselectivity of chemical reactions.
Key Research Findings:
Steric Hindrance: The benzyl group is sterically demanding. Its presence at the C3 equatorial position shields the neighboring axial protons and can hinder the approach of reagents to the adjacent C2 and C4 hydroxyl groups. This steric bulk is a primary determinant of regioselectivity in protection and glycosylation reactions. For example, the reactivity of the C2-OH and C4-OH can be attenuated compared to the more accessible C6-OH. rsc.org
Correlation of Computational Data with Experimental Spectroscopic Observations
A powerful application of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to validate theoretical models and aid in structural elucidation.
Key Research Findings:
NMR Spectroscopy: DFT and other methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-couplings). By calculating these parameters for different low-energy conformations and averaging them based on their predicted Boltzmann population, a theoretical spectrum can be generated. This theoretical spectrum can be compared to the experimental one. mdpi.com For this compound, this correlation helps to confirm the ¹C₄ chair conformation and the rotameric preferences of the benzyl and hydroxymethyl groups.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. researchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes, such as O-H stretching, C-H stretching of the aromatic ring, and C-O ether linkages. For example, DFT calculations were successfully used to assign the C-D stretching frequency in a deuterated analogue of a di-O-benzyl glucopyranoside. researchgate.net
Interactive Data Table: Correlation of Computational and Experimental Data
| Spectroscopic Technique | Computational Prediction | Experimental Observation | Correlated Information |
|---|---|---|---|
| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | Measured δ and J values mdpi.com | Ring conformation, substituent orientation |
| ¹³C NMR | Chemical Shifts (δ) | Measured δ values mdpi.com | Carbon skeleton and electronic environment |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Absorption Bands researchgate.net | Presence and environment of functional groups |
Future Directions and Emerging Research Avenues
Innovations in Sustainable and Green Chemistry Approaches for Benzylated Carbohydrate Synthesis
The development of environmentally friendly methods for the synthesis of benzylated carbohydrates is a significant area of focus. Traditional methods often involve toxic reagents and solvents, leading to considerable environmental impact. numberanalytics.com Green chemistry principles aim to mitigate these issues by designing more sustainable and efficient reactions. numberanalytics.com
Key strategies in this area include:
Use of Renewable Feedstocks: Utilizing biomass-derived sugars as starting materials instead of fossil fuel-based feedstocks reduces the carbon footprint of the synthesis. numberanalytics.com
Minimization of Waste: Efficient reaction design, including the optimization of reaction conditions and reduction of byproducts, is crucial for minimizing waste generation. numberanalytics.com
Alternative Solvents and Catalysts: The exploration of ionic liquids and deep eutectic solvents as greener alternatives to traditional organic solvents is a promising avenue. numberanalytics.com These solvents offer advantages in terms of recyclability and reduced toxicity. numberanalytics.com Furthermore, the use of heterogeneous catalysts, such as zeolites and montmorillonite (B579905) K-10, can simplify purification processes and reduce waste. rsc.org
Supramolecular Assisted Synthesis: A novel, base-free approach for the O-acylation of carbohydrates utilizes 18-crown-6 (B118740) in combination with a catalytic amount of potassium fluoride. rsc.org This method is eco-friendly and provides high yields for various acylated carbohydrate derivatives. rsc.org
The overarching goal is to develop synthetic pathways that are not only efficient and high-yielding but also economically and environmentally sustainable. nih.gov
Chemoenzymatic Synthesis of Complex Glycans Utilizing Benzylated Intermediates
Chemoenzymatic synthesis has emerged as a powerful strategy for the preparation of complex glycans, combining the precision of enzymatic reactions with the versatility of chemical synthesis. rsc.org This approach avoids the need for extensive protecting group manipulations, a common challenge in purely chemical synthesis, and ensures high regio- and stereoselectivity. rsc.org
Methyl 3-O-benzyl-D-glucopyranoside and similar benzylated intermediates play a crucial role in this field. They can be chemically synthesized and then utilized as substrates for enzymes like glycosyltransferases and glycosidases to build complex oligosaccharide structures. numberanalytics.comrsc.org
Recent advancements in this area include:
Streamlined Synthesis of N-Glycans: A "stop and go" strategy has been developed to streamline the synthesis of complex N-glycans. uu.nluu.nl This biomimetic approach uses a readily available bi-antennary glycopeptide that can be converted into multi-antennary N-glycans in a limited number of steps. uu.nluu.nl
Enzymatic Elongation and Branching: Researchers have developed methods for the enzymatic extension and branching of chemically synthesized glycan precursors. This allows for the creation of a diverse library of N-glycans from a common starting material. nih.gov
Use of Unnatural Sugar Donors: The installation of additional branching points in N-glycans can be achieved using recombinant glycosyltransferases in combination with unnatural sugar donors. uu.nlresearchgate.net
These chemoenzymatic strategies are critical for producing the structurally well-defined glycans needed to study their biological functions. rsc.org
Advancements in Automated Glycan Synthesis and Building Block Design
Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, making it a faster and more reliable process. nih.gov This technology relies on solid-phase synthesis, where monosaccharide building blocks are sequentially coupled to a resin support. nih.gov
Benzylated building blocks, including derivatives of this compound, are essential components for AGA. nih.gov The design and synthesis of these building blocks are critical for the success of automated synthesis.
Key developments in this field include:
Improved Synthesizer Technology: The development of new AGA synthesizers with features like microwave assistance and dual thermoregulation has significantly reduced the time required for each coupling cycle and expanded the range of accessible glycan structures. nih.govacs.org
Expanded Protecting Group Portfolio: The availability of a wider range of orthogonal temporary protecting groups allows for the synthesis of highly branched glycans with up to four branches. acs.org
Enzymatic Building Block Synthesis: Biocatalysis is being used to produce activated building blocks for automated synthesis. researchgate.net This chemoenzymatic approach combines the scalability of enzymatic synthesis with the efficiency of automated assembly. researchgate.net
While AGA has made significant strides, challenges remain in the global deprotection and purification of the final glycan products. acs.org
Exploration of Novel Reactivity Patterns and Catalytic Systems for Benzylated Glucopyranosides
The reactivity of benzylated glucopyranosides is a subject of ongoing investigation, with a focus on developing new catalytic systems and understanding the influence of protecting groups on reaction outcomes. The benzyl (B1604629) group is widely used due to its stability and its influence on the reactivity of the glycosyl donor and acceptor. nih.gov
Current research is exploring:
Regioselective Reactions: The development of methods for the regioselective protection and deprotection of hydroxyl groups in carbohydrates is crucial for the synthesis of specific building blocks. rsc.org The reactivity of different hydroxyl groups can be influenced by factors such as the sugar series and the reaction conditions. rsc.org
Novel Catalytic Systems: Researchers are investigating new catalysts for glycosylation reactions, including Lewis acids and organocatalysts. rsc.orgmdpi.com Carbohydrate-based chiral ligands are also being explored for their potential in asymmetric catalysis. mdpi.com
Influence of Protecting Groups: The "armed-disarmed" concept, which describes how the electronic properties of protecting groups can influence the reactivity of glycosyl donors, continues to be a guiding principle in oligosaccharide synthesis. nih.gov Partially benzylated compounds can range from "superarmed" to "superdisarmed," allowing for fine-tuning of their reactivity. nih.gov
The synthesis of glucopyranosyl-conjugated benzyl derivatives has also been explored for their potential as selective cytotoxic agents, highlighting the diverse applications of these compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-O-benzyl-D-glucopyranoside, and how do reaction conditions influence yield?
- Answer : The compound is synthesized via chemo-enzymatic glycosylation, leveraging glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze glycosidic bond formation under mild conditions (40–60°C, pH 6–7). Key steps include protecting-group strategies for the 3-O-benzyl position and deprotection post-glycosylation . Lab-scale synthesis often employs regioselective benzylation, while industrial processes prioritize enzymatic efficiency and scalability. Yield optimization requires balancing temperature, enzyme stability, and solvent polarity .
Q. How is this compound characterized post-synthesis?
- Answer : Structural validation uses NMR (¹H, ¹³C, and 2D HSQC) to confirm regiochemistry and stereochemistry. Mass spectrometry (ESI-MS or MALDI-TOF) determines molecular weight (e.g., observed m/z 356.32 for [M+Na]⁺). Polarimetry verifies optical rotation ([α]D²⁵ ~ -35° to -31° in water), confirming α/β anomeric configuration .
Q. What are its primary applications in biological research?
- Answer : It serves as a non-metabolizable glucose analog to study glucose transporter (GLUT) kinetics and competitive inhibition. Researchers use it to probe cellular glucose deprivation effects or stabilize therapeutic proteins via glycosylation mimicry .
Advanced Research Questions
Q. How can regioselective challenges in glycosylation be addressed during synthesis?
- Answer : Regioselectivity is controlled using temporary protecting groups (e.g., benzylidene acetals) or enzymatic specificity. For example, ortho-ester intermediates direct benzylation to the 3-OH position, while glycosidases selectively activate donor sugars. Advanced methods like fluorous-tag-assisted synthesis improve purity in multi-step reactions .
Q. How do contradictory data on reaction yields arise between lab and industrial protocols?
- Answer : Lab protocols prioritize precision (e.g., 70–80% yields via low-temperature enzymatic steps), while industrial methods trade yield (~60–65%) for cost-effectiveness, using immobilized enzymes and solvent recycling. Discrepancies also stem from batch-to-batch enzyme activity variations and solvent purity .
Q. What methodological strategies optimize stability in aqueous solutions?
- Answer : Stock solutions are prepared in inert, anhydrous solvents (e.g., DMSO) purged with nitrogen to prevent hydrolysis. Lyophilization stabilizes the compound for long-term storage. Degradation is monitored via HPLC with UV detection (λ = 210 nm) .
Q. How does this compound interact with glycosyltransferases in mechanistic studies?
- Answer : Its benzyl group sterically hinders enzyme active sites, allowing selective inhibition of glycosyltransferases like β-1,4-galactosyltransferase. Kinetic assays (e.g., fluorescence polarization) quantify binding affinity (Kd ~ 10–50 µM), while X-ray crystallography maps interactions at the atomic level .
Q. What computational tools predict its ADMET properties for drug delivery applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
